molecular formula C18H16N6O2S2 B3205385 N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1040644-45-8

N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3205385
CAS No.: 1040644-45-8
M. Wt: 412.5 g/mol
InChI Key: OLWVPMZEANAHDS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,2,4-triazole ring via a sulfanyl-acetamide bridge. The triazole ring is further substituted with a methyl group and a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-23-9-11(7-8-15(23)26)16-21-22-18(24(16)2)27-10-14(25)20-17-19-12-5-3-4-6-13(12)28-17/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVPMZEANAHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of sulfanyl-acetamide derivatives with heterocyclic substituents. Key structural analogues include:

N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide

  • Differs in the triazole ring substitution: a pyridine-2-carbonyl piperazine group replaces the 4-methyl-5-(1-methyl-6-oxo-dihydropyridin-3-yl) substituent.
  • Synthesis involves nucleophilic substitution of a chloroacetamide intermediate with a piperazine derivative in acetonitrile .

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Features a pyridin-3-yl group instead of the dihydropyridinone moiety.

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Replaces the benzothiazole with a halogenated phenyl group and introduces an ethyl substituent on the triazole.
  • Bromine and fluorine atoms may influence binding affinity in enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Reported Activity Synthesis Method
Target Compound ~452.5 g/mol 1-methyl-6-oxo-dihydropyridin-3-yl, methyl Not explicitly reported Nucleophilic substitution
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ~435.5 g/mol Pyridine-2-carbonyl piperazine Anticancer K₂CO₃ in acetonitrile
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ~485.6 g/mol 6-methyl benzothiazole, pyridin-3-yl Anticancer Similar to target
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ~482.3 g/mol Bromine, fluorine, ethyl Antimicrobial Not detailed

Research Findings and Implications

  • Structural Advantage: The dihydropyridinone group in the target compound may confer improved solubility or metabolic stability compared to pyridine analogues due to its polar ketone moiety .
  • Activity Prediction : Based on analogues, the compound is hypothesized to exhibit dual anticancer and antimicrobial activity. However, in vitro validation is required.
  • Synthetic Challenges : Introducing the 1-methyl-6-oxo-dihydropyridin-3-yl group necessitates advanced regioselective functionalization, which could limit yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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